N,N-dimethyl-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide

Description

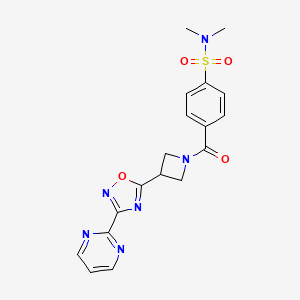

N,N-dimethyl-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is a structurally complex small molecule characterized by three key motifs:

- A benzenesulfonamide core substituted with N,N-dimethyl groups.

- An azetidine ring (4-membered nitrogen-containing heterocycle) linked via a carbonyl group to the benzene ring.

- A 1,2,4-oxadiazole ring fused to the azetidine, further substituted with a pyrimidin-2-yl group.

This compound’s design leverages sulfonamide’s historical role in medicinal chemistry (e.g., antimicrobial and enzyme inhibition properties) and heterocyclic rings’ ability to modulate pharmacokinetics and target binding . Computational tools like SHELX and ORTEP-3 (used for crystallographic refinement and visualization) are critical for analyzing its 3D conformation and intermolecular interactions .

Properties

IUPAC Name |

N,N-dimethyl-4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O4S/c1-23(2)29(26,27)14-6-4-12(5-7-14)18(25)24-10-13(11-24)17-21-16(22-28-17)15-19-8-3-9-20-15/h3-9,13H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBLKTVLWAYFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Construction of the azetidine ring: This can be done through the cyclization of suitable intermediates, often using strong bases or other cyclizing agents.

Coupling of the rings: The final step involves the coupling of the pyrimidine, oxadiazole, and azetidine rings with the benzenesulfonamide moiety, typically using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The compound's structure suggests potential applications in anticancer therapy. Sulfonamide derivatives have been extensively studied for their ability to inhibit tumor growth. Recent studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, such as HCT-116, HeLa, and MCF-7. For instance, a series of 5-substituted sulfonamides showed IC50 values below 100 μM against these cell lines, indicating significant anticancer activity .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | < 100 | Apoptosis induction |

| Compound B | HeLa | < 100 | Cell cycle arrest |

| Compound C | MCF-7 | < 100 | Mitochondrial disruption |

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of sulfonamide derivatives. Compounds similar to N,N-dimethyl-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide have demonstrated moderate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial folate synthesis pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate pyrimidine and oxadiazole moieties into a sulfonamide framework. For instance, one method involves the reaction of a pyrimidinyl oxadiazole with an azetidine derivative followed by sulfonation . The characterization of synthesized compounds is usually performed using techniques like NMR spectroscopy and mass spectrometry to confirm structural integrity.

Case Studies and Experimental Findings

Several studies have documented the biological evaluation of compounds related to this compound:

Case Study 1: Anticancer Evaluation

A study synthesized a series of benzenesulfonamide derivatives and tested their anticancer properties. The most promising compound exhibited significant cytotoxicity against multiple cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of similar sulfonamides against various pathogens. Results showed that certain derivatives had MIC values comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules from the literature:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Heterocyclic Diversity : The target compound integrates a rare azetidine-oxadiazole-pyrimidine triad, distinct from simpler pyrimidine-furan systems in ’s compounds (e.g., 11b, 12) . Azetidine’s ring strain may enhance binding affinity compared to larger heterocycles.

Synthetic Complexity : The target’s synthesis likely requires multi-step heterocyclization (e.g., oxadiazole formation via cyclodehydration, analogous to methods in ), contrasting with simpler thiosemicarbazide derivatives in .

Research Findings and Mechanistic Insights

- Binding Interactions : The pyrimidin-2-yl group may act as a hydrogen-bond acceptor, akin to pyrimidine motifs in ’s compounds, which showed activity against microbial targets .

- Metabolic Stability : Azetidine’s compact structure could reduce metabolic degradation compared to bulkier rings (e.g., quinazoline in compound 12 ).

- Toxicity Considerations: N,N-dimethyl substitution on the sulfonamide may enhance solubility but requires validation against known nephrotoxic sulfonamides .

Biological Activity

N,N-dimethyl-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological effects of this compound based on a review of diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The general synthetic route includes:

- Formation of the oxadiazole ring through the reaction of pyrimidine derivatives with appropriate carbonyl compounds.

- Coupling reactions to attach the azetidine moiety to the oxadiazole.

- Final sulfonamide formation by reacting with benzenesulfonyl chloride.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds with similar structures. For instance, derivatives containing oxadiazole and pyrimidine rings have shown significant antibacterial effects against various strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates potent activity against Gram-positive and Gram-negative bacteria .

Antitumor Activity

Compounds featuring the pyrimidine moiety have also been investigated for their antitumor properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, such as breast cancer (MDA-MB-231) and lung cancer (A549). The growth inhibition percentages vary significantly depending on the specific substitution patterns on the pyrimidine and oxadiazole rings .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the cytotoxic effects observed in cancer cells treated with these compounds.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profiles of similar compounds:

- Antibacterial Activity : A study reported that a related oxadiazole compound exhibited an MIC of 0.5 μg/mL against Staphylococcus aureus, demonstrating strong antibacterial properties .

- Anticancer Activity : Another investigation highlighted a derivative's ability to induce apoptosis in human leukemia cells with an IC50 value of 15 μM, indicating significant potential as an anticancer agent .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.